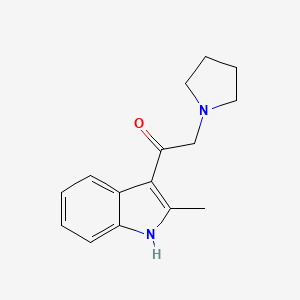
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone
描述
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone, also known as MDPV, is a synthetic cathinone that has been classified as a new psychoactive substance. It is a potent stimulant that has been reported to produce effects similar to those of cocaine and amphetamines. MDPV has been a topic of interest in scientific research due to its potential for abuse and addiction, as well as its potential therapeutic applications.
作用机制
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone works by blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to increased levels of these neurotransmitters. This results in increased energy, euphoria, and heightened alertness. 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Biochemical and physiological effects:
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to reduced blood flow to the extremities. 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has been found to have a high potential for abuse and addiction, and can lead to a range of negative health outcomes, including cardiovascular problems, psychosis, and death.
实验室实验的优点和局限性
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has been used extensively in laboratory experiments to study its effects on the brain and behavior. One advantage of using 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone in laboratory experiments is that it produces effects that are similar to those of cocaine and amphetamines, which are known to have significant effects on the brain and behavior. However, one limitation of using 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone in laboratory experiments is that it has a high potential for abuse and addiction, which can make it difficult to control for confounding factors.
未来方向
There are a number of potential future directions for research on 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone. One area of interest is the development of new therapeutic applications for 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone, particularly in the treatment of depression and anxiety disorders. Another area of interest is the development of new synthetic cathinones that have fewer negative health outcomes than 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone. Finally, there is a need for further research on the potential long-term effects of 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone use, particularly in terms of its effects on the brain and behavior.
合成方法
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone is typically synthesized through the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with pyrrolidine. MDP2P can be obtained through the oxidation of safrole, which is a precursor to MDMA (ecstasy). The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone is relatively simple and can be carried out using readily available chemicals.
科学研究应用
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has been studied extensively in scientific research due to its potential for abuse and addiction. It has been found to produce effects similar to those of cocaine and amphetamines, including increased energy, euphoria, and heightened alertness. 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has also been found to have potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-15(12-6-2-3-7-13(12)16-11)14(18)10-17-8-4-5-9-17/h2-3,6-7,16H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELAFRIZEKCQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200192 | |
| Record name | Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5750246 | |
CAS RN |
307342-24-1 | |
| Record name | Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307342-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
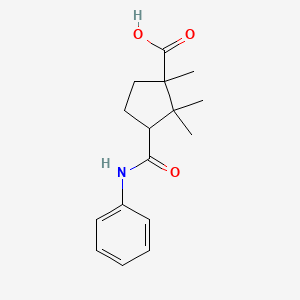
![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)
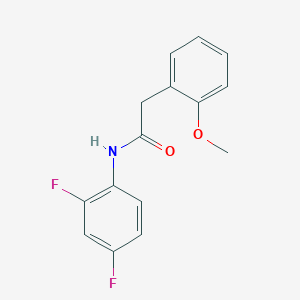
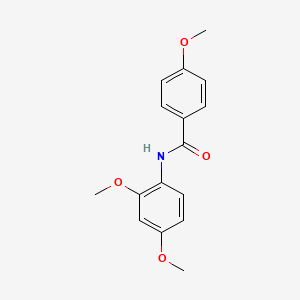
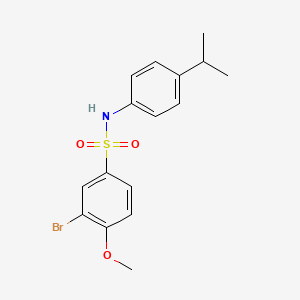
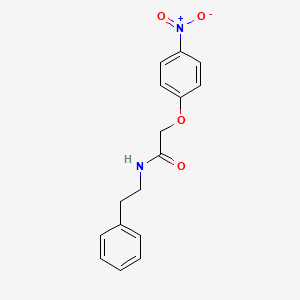
![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)
![N,N'-[(4-chlorophenyl)methylene]dibenzamide](/img/structure/B6141502.png)

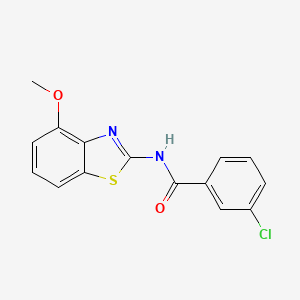
![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)
![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)